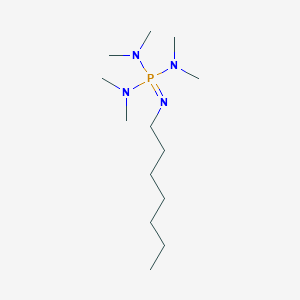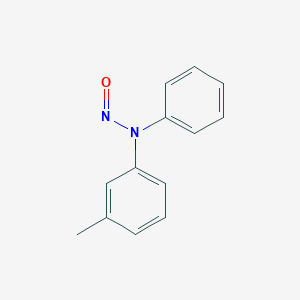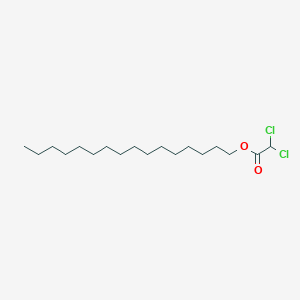
Hexadecyl dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl dichloroacetate is an organic compound with the molecular formula C₁₈H₃₄Cl₂O₂ It is a derivative of dichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with hexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction can be represented as follows:
C2H2Cl2O2+C16H34O→C18H34Cl2O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dichloroacetic acid and hexadecanol.
Reduction: The compound can be reduced to form hexadecyl acetate and hydrochloric acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Dichloroacetic acid and hexadecanol.
Reduction: Hexadecyl acetate and hydrochloric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexadecyl dichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its ability to inhibit pyruvate dehydrogenase kinase.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The primary mechanism of action of hexadecyl dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of pyruvate dehydrogenase, which in turn promotes the conversion of pyruvate to acetyl-CoA, enhancing oxidative phosphorylation and reducing glycolysis. This shift in cellular metabolism is particularly relevant in cancer research, where the compound has been shown to selectively target cancer cells .
Comparaison Avec Des Composés Similaires
Hexadecyl dichloroacetate can be compared with other dichloroacetates, such as:
Dichloroacetic acid: A simpler compound with similar inhibitory effects on pyruvate dehydrogenase kinase but different physical and chemical properties.
Trichloroacetic acid: Another halogenated acetic acid with distinct reactivity and applications.
Chloroacetic acid: A related compound with only one chlorine atom, used in different industrial applications.
This compound is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to its simpler counterparts.
Propriétés
Numéro CAS |
83005-03-2 |
|---|---|
Formule moléculaire |
C18H34Cl2O2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
hexadecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C18H34Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17(19)20/h17H,2-16H2,1H3 |
Clé InChI |
WDSYEOLRIOORQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


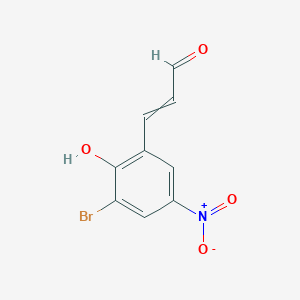

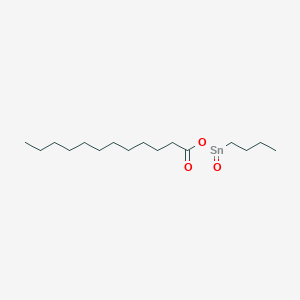
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
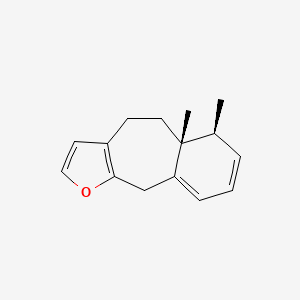
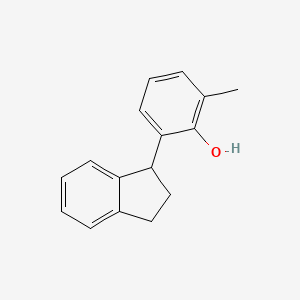
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
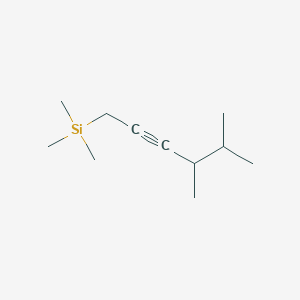
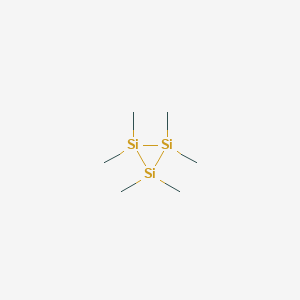
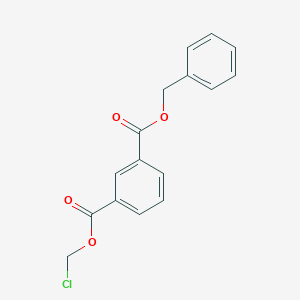
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
